molecular formula C9H8BrF3IN3 B4990507 6-Bromo-1,4-dimethyl-2-(trifluoromethyl)imidazo[4,5-b]pyridin-4-ium;iodide

6-Bromo-1,4-dimethyl-2-(trifluoromethyl)imidazo[4,5-b]pyridin-4-ium;iodide

Cat. No.: B4990507
M. Wt: 421.98 g/mol
InChI Key: NBDKIQFETFHSON-UHFFFAOYSA-M
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Description

6-Bromo-1,4-dimethyl-2-(trifluoromethyl)imidazo[4,5-b]pyridin-4-ium;iodide is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,4-dimethyl-2-(trifluoromethyl)imidazo[4,5-b]pyridin-4-ium;iodide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate in situ . This method is metal and acid-free, making it environmentally friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,4-dimethyl-2-(trifluoromethyl)imidazo[4,5-b]pyridin-4-ium;iodide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-Bromo-1,4-dimethyl-2-(trifluoromethyl)imidazo[4,5-b]pyridin-4-ium;iodide has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic

Properties

IUPAC Name

6-bromo-1,4-dimethyl-2-(trifluoromethyl)imidazo[4,5-b]pyridin-4-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3N3.HI/c1-15-4-5(10)3-6-7(15)14-8(16(6)2)9(11,12)13;/h3-4H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDKIQFETFHSON-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1C(F)(F)F)[N+](=CC(=C2)Br)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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